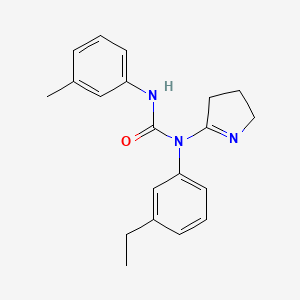
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(m-tolyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Inhibitors of Glycolic Acid Oxidase
A study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with the compound , explored their role as inhibitors of glycolic acid oxidase. These compounds, with large lipophilic substituents, showed potent inhibitory activity in vitro. This suggests potential applications in conditions where the inhibition of glycolic acid oxidase is beneficial, such as in the treatment of disorders related to glyoxylate and oxalate metabolism (Rooney et al., 1983).
Synthesis of Active Metabolites
Another study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, involving a complex structure similar to the compound of interest. This highlights the role of such compounds in the synthesis of biologically active metabolites, which could be crucial for developing new therapeutic agents (Chen et al., 2010).
Anion Recognition and Complexation
Research into N-(pyridin-2-yl),N'-substituted ureas and their association with 2-amino-1,8-naphthyridines and benzoates focused on the substituent effect on complexation. These findings could have implications for the development of sensors or molecular recognition systems, where specific interactions between molecules are key (Ośmiałowski et al., 2013).
Hydrogel Formation and Rheology
A study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in acidic conditions showed that the rheology and morphology of these gels could be tuned by changing the anion identity. This suggests potential applications in material science for creating gels with specific physical properties (Lloyd & Steed, 2011).
Molecular Recognition of Phosphorylated Anions
Research on Cu(II) and Zn(II) complexes containing urea and phenylboronic acid moieties for the recognition of phosphorylated anions illustrates the potential of such compounds in molecular recognition and sensing applications, particularly in identifying biomolecules like nucleotides (Carreira-Barral et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-8-5-10-18(14-16)23(19-11-6-12-21-19)20(24)22-17-9-4-7-15(2)13-17/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPUZQSFNOZRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)
![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)
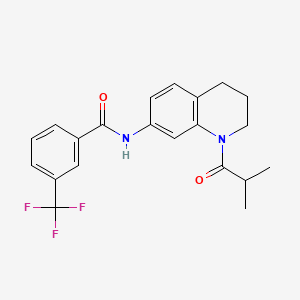
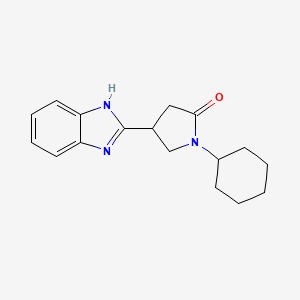


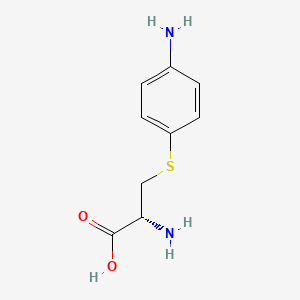
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
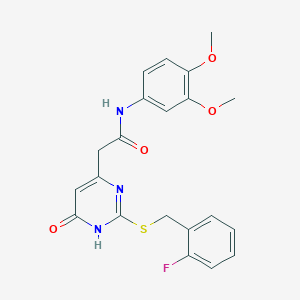
![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)